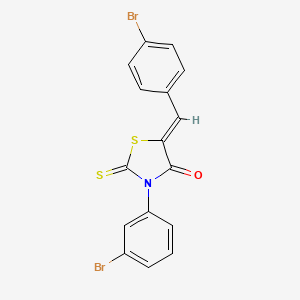
1-(2-adamantyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Adamantyl)-3-piperidinecarboxamide, also known as A-366, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of adamantyl-substituted piperidine derivatives and has shown promising results in various studies.
作用机制
1-(2-adamantyl)-3-piperidinecarboxamide selectively binds to the catalytic domain of KDM5A and inhibits its demethylase activity. It specifically targets the Fe(II) ion in the active site of KDM5A and prevents the demethylation of H3K4me3, a histone modification associated with active gene transcription. The inhibition of KDM5A activity by 1-(2-adamantyl)-3-piperidinecarboxamide leads to the accumulation of H3K4me3 and the activation of downstream genes involved in various cellular processes.
Biochemical and Physiological Effects:
1-(2-adamantyl)-3-piperidinecarboxamide has been shown to have significant biochemical and physiological effects in various cellular systems. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(2-adamantyl)-3-piperidinecarboxamide has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and adipocytes. In addition, 1-(2-adamantyl)-3-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
1-(2-adamantyl)-3-piperidinecarboxamide has several advantages as a pharmacological tool for scientific research. It is highly selective for KDM5A and does not affect the activity of other histone demethylases. 1-(2-adamantyl)-3-piperidinecarboxamide has also been shown to be stable in various cellular and physiological conditions, making it a reliable tool for in vitro and in vivo experiments. However, 1-(2-adamantyl)-3-piperidinecarboxamide has some limitations, such as its low solubility in water and the potential for off-target effects at high concentrations.
未来方向
1-(2-adamantyl)-3-piperidinecarboxamide has shown promising results in various scientific research fields, and several future directions can be explored to further understand its potential applications. One possible direction is to investigate the use of 1-(2-adamantyl)-3-piperidinecarboxamide in combination with other epigenetic modulators for cancer therapy. Another direction is to study the role of KDM5A in other cellular processes, such as metabolism and immune function. Finally, the development of more potent and selective KDM5A inhibitors based on the structure of 1-(2-adamantyl)-3-piperidinecarboxamide could lead to the discovery of new pharmacological tools for scientific research.
Conclusion:
In conclusion, 1-(2-adamantyl)-3-piperidinecarboxamide is a promising compound for scientific research due to its selective inhibition of KDM5A and its significant biochemical and physiological effects. Its synthesis method is relatively simple, and it has been shown to be stable in various cellular and physiological conditions. 1-(2-adamantyl)-3-piperidinecarboxamide has several advantages as a pharmacological tool, and several future directions can be explored to further understand its potential applications in various scientific research fields.
合成方法
The synthesis of 1-(2-adamantyl)-3-piperidinecarboxamide involves the reaction of 2-adamantanone with piperidine-3-carboxylic acid and subsequent reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification through column chromatography. The synthesis of 1-(2-adamantyl)-3-piperidinecarboxamide is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
1-(2-adamantyl)-3-piperidinecarboxamide has been studied extensively for its potential use as a pharmacological tool in various scientific research fields. It has been shown to selectively inhibit the activity of the histone demethylase KDM5A, which plays a critical role in regulating gene expression and chromatin structure. 1-(2-adamantyl)-3-piperidinecarboxamide has been used to investigate the role of KDM5A in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to study the epigenetic regulation of cancer cells and the potential use of KDM5A inhibitors in cancer therapy.
属性
IUPAC Name |
1-(2-adamantyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c17-16(19)12-2-1-3-18(9-12)15-13-5-10-4-11(7-13)8-14(15)6-10/h10-15H,1-9H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSZDXKJQRAAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)
![4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6055428.png)

![3,5-difluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6055434.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide](/img/structure/B6055446.png)
![1-[2-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-piperidinone](/img/structure/B6055451.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6055459.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6055464.png)

![N-{4-chloro-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B6055484.png)
![3-amino-6-ethyl-N-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6055485.png)
![N-(3-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6055491.png)